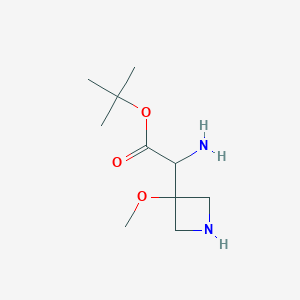![molecular formula C15H13BrN2O5 B14798460 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B14798460.png)
2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine, methoxy, and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 5-nitro-2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
-
Substitution
Reagents: Sodium methoxide, sodium ethoxide.
Conditions: Reflux in an appropriate solvent like ethanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-aminophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
5-bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-aminophenol: A reduced form of the target compound.
5-bromo-N’-(3,4-dimethoxybenzylidene)-2-ethoxybenzohydrazide: A structurally similar compound with different functional groups.
Uniqueness
2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H13BrN2O5 |
|---|---|
分子量 |
381.18 g/mol |
IUPAC名 |
2-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C15H13BrN2O5/c1-22-14-7-15(23-2)11(16)5-9(14)8-17-12-4-3-10(18(20)21)6-13(12)19/h3-8,19H,1-2H3 |
InChIキー |
FNOGVQMUEQASRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
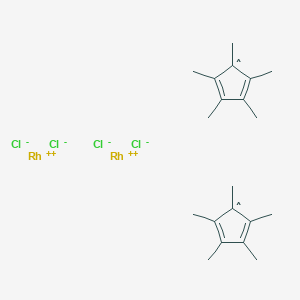
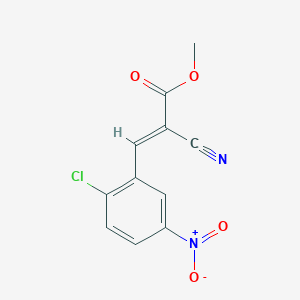
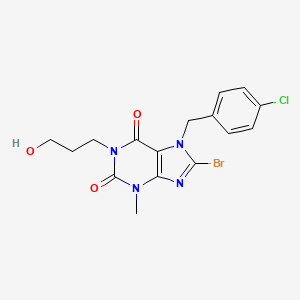
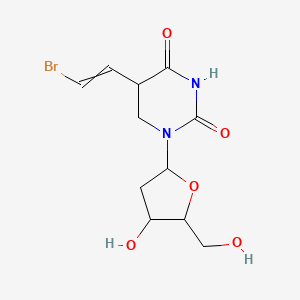
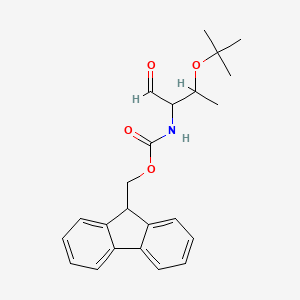
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14798439.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
